N-[4-(trifluoromethylsulfonyl)phenyl]acetamide
Overview
Description
N-[4-(trifluoromethylsulfonyl)phenyl]acetamide is a chemical compound known for its unique structural properties and significant applications in various fields of science and industry. This compound features a trifluoromethylsulfonyl group attached to a phenyl ring, which is further connected to an acetamide group. The presence of the trifluoromethylsulfonyl group imparts distinct chemical reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethylsulfonyl)phenyl]acetamide typically involves the reaction of 4-(trifluoromethylsulfonyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-(trifluoromethylsulfonyl)aniline and acetic anhydride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 4-(trifluoromethylsulfonyl)aniline is dissolved in the solvent, and acetic anhydride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(trifluoromethylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetamides, while hydrolysis produces the corresponding amine and acetic acid.
Scientific Research Applications
N-[4-(trifluoromethylsulfonyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known for its strong electron-withdrawing properties, which can influence the reactivity of the compound. This group can form stable interactions with enzymes and receptors, potentially inhibiting their activity. The acetamide group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound features two trifluoromethylsulfonyl groups attached to a phenyl ring, providing enhanced electron-withdrawing effects.
Trifluoromethanesulfonimide: Known for its use as a strong Brønsted acid catalyst.
N-(2-Pyridyl)bis(trifluoromethanesulfonimide): Contains a pyridyl group, offering different reactivity and applications.
Uniqueness
N-[4-(trifluoromethylsulfonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the trifluoromethylsulfonyl and acetamide groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[4-(trifluoromethylsulfonyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3S/c1-6(14)13-7-2-4-8(5-3-7)17(15,16)9(10,11)12/h2-5H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNLIIRRRUQFJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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